

# Application Notes and Protocols for Diantimony in Lead-Acid Battery Manufacturing

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## Compound of Interest

Compound Name: *Diantimony*

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Antimony has historically been a critical alloying element in the manufacturing of lead-acid battery grids. Its inclusion imparts significant benefits in terms of mechanical strength, castability, and electrochemical performance, particularly in deep-cycle applications.<sup>[1][2][3]</sup> However, the concentration of antimony must be carefully controlled to mitigate negative effects such as increased gassing, water consumption, and self-discharge, especially in standby applications.<sup>[1][4]</sup> These application notes provide a comprehensive overview of the role of **diantimony** (typically as an alloy with lead), its effects on battery performance, and detailed protocols for the preparation and analysis of lead-antimony alloys for battery grids.

## Role and Effects of Antimony in Lead-Acid Batteries

Antimony is primarily added to the lead used to create the grid structure of the battery plates.<sup>[5]</sup> Pure lead is too soft to provide the necessary structural support for the active material.<sup>[5]</sup> The addition of antimony creates a lead-antimony alloy with superior mechanical properties and manufacturing characteristics.

### Key Benefits:

- **Improved Mechanical Strength and Hardness:** Antimony significantly hardens the lead alloy, making the grids more rigid and resistant to deformation during manufacturing and battery

operation.[3][4] This structural integrity is crucial for preventing the shedding of active material, a common cause of capacity loss.[6]

- **Enhanced Castability:** The presence of antimony improves the flow characteristics of the molten lead alloy, allowing for better mold filling during the grid casting process.[4] This results in more uniform and defect-free grids.
- **Increased Cycle Life:** In cycling applications, antimony has a beneficial effect on the positive active material (lead dioxide), promoting cohesion and stabilizing the plate structure, which extends the battery's service life.[2][7] Antimony-enhanced batteries can have a 30% longer operational life in high-temperature environments compared to antimony-free alternatives.[3]
- **Improved Adhesion of Active Material:** Antimonial lead alloys exhibit better adhesion to the lead oxide paste (the active material), ensuring a good electrical connection and preventing premature failure.[4]

#### Detrimental Effects:

- **Increased Gassing and Water Consumption:** A major drawback of antimony is that it lowers the hydrogen overvoltage on the negative plate.[7][8] This leads to increased electrolysis of water (gassing) during charging, resulting in water loss that requires periodic replenishment in flooded batteries.[1][4]
- **Antimony Poisoning:** In standby or float charge applications, antimony can leach from the positive grid and deposit on the negative plate.[1] This deposition creates local discharge points, increasing the float current and water consumption over the battery's life, a phenomenon known as antimony poisoning.[1]
- **Higher Self-Discharge:** The presence of antimony on the negative plate increases the rate of self-discharge.[9]
- **Stibine Gas Formation:** During the charging of lead-acid batteries, there is a potential for the formation of stibine gas ( $\text{SbH}_3$ ), which is toxic.[10] Proper ventilation is crucial in battery charging areas.[11]

## Data Presentation: Alloying Compositions and Their Effects

The concentration of antimony and other alloying elements is tailored to the specific application of the lead-acid battery.

Table 1: Typical Alloy Compositions for Lead-Acid Battery Grids

Alloy Type	Antimony (Sb) wt.%	Other Key Elements (wt.%)	Typical Applications	Key Characteristics
High-Antimony Lead Alloy	3.5 - 6.0 (can be up to 12%)[4][7]	Arsenic (As): 0.10 - 0.60%[4], Tin (Sn): 0.1 - 0.5%[12]	Deep-cycle batteries (e.g., industrial forklifts, golf carts)[4][13]	Excellent mechanical strength and cycle life. High water consumption and gassing.[4][14]
Low-Antimony Lead Alloy	1.3 - 2.75[4][12]	Selenium (Se): 0.025 - 0.030% [4], Arsenic (As): 0.05 - 0.45%[12], Copper (Cu): 0.04 - 0.07%[12], Tin (Sn): 0.02 - 0.5%[12]	Low-maintenance flooded batteries (e.g., automotive, commercial vehicles)[4][14]	Reduced gassing and water consumption compared to high-Sb alloys. Good compromise between cycle life and maintenance.[7][12]
Lead-Calcium Alloy (Antimony-Free)	< 0.1	Calcium (Ca): ~0.05%[1], Tin (Sn): < 2%[1], Aluminum (Al) as grain refiner[1]	Sealed Maintenance-Free (SMF) and Valve-Regulated Lead-Acid (VRLA) batteries for standby applications (e.g., UPS, telecom)[1][4]	Very low gassing and water consumption. Lower cycle life compared to antimonial alloys (susceptible to "premature capacity loss"). [1][15]
Hybrid Alloy	Positive Grid: Low-Antimony (e.g., 1.6%) Negative	As, Se, Sn in positive grid; Ca, Sn in negative grid.	Valve-Regulated (SMF) lead-acid batteries[4]	Combines the cycling benefits of antimony on the positive plate

Grid: Lead-  
Calcium

with the low-  
gassing  
characteristics of  
calcium on the  
negative plate.

Table 2: Comparative Performance of Lead Grid Alloys

Performance Metric	Lead-Antimony Alloys	Lead-Calcium Alloys	Lead-Selenium (Low Sb) Alloys
Cycle Capability	High (Baseline: 100%) [1]	Low (10-20% of Pb-Sb)[1]	Medium (approx. 70% of Pb-Sb)[1]
Float Current	High	Very Low[1]	Low to Medium[1]
Water Consumption	High[4]	Very Low[13]	Low[1]
Self-Discharge Rate	Higher[9]	Lower[13]	Low
Mechanical Strength	High[6]	Lower (requires other hardeners)[13]	Good

## Experimental Protocols

The following are generalized protocols for the preparation and analysis of lead-antimony alloys for battery grids. Researchers should adapt these protocols to their specific equipment and research objectives.

### 3.1. Protocol for Preparation of Lead-Antimony Alloy Ingots

Objective: To prepare a homogenous lead-antimony alloy with a specified composition for subsequent grid casting.

Materials and Equipment:

- High-purity lead (99.97% or higher)[16]

- High-purity antimony (and other alloying elements like arsenic, tin, copper, selenium as required)
- Melting furnace or pot with temperature control
- Inert gas supply (e.g., Argon)
- Stirring rod (graphite or ceramic coated)
- Ingot molds
- Personal Protective Equipment (PPE): heat-resistant gloves, face shield, respirator

#### Procedure:

- Pre-Melting Preparation:
  - Calculate the required mass of lead, antimony, and other alloying elements to achieve the target composition.
  - Preheat the ingot molds.
  - Ensure the melting furnace is clean and dry.
- Melting:
  - Place the calculated amount of lead into the melting furnace and heat to 400-450°C.
  - Once the lead is completely molten, create a vortex by stirring and slowly add the antimony and other alloying elements. The order of addition can be critical; typically, elements with higher melting points are added first.
  - Maintain an inert gas atmosphere (e.g., argon) over the melt to minimize oxidation.
- Alloying and Homogenization:
  - Increase the temperature to ensure all elements are fully dissolved and the melt is homogenous. The final temperature will depend on the specific alloy composition.

- Stir the molten alloy gently but thoroughly for 15-30 minutes to ensure uniform distribution of all elements.
- Dross Removal:
  - Allow the melt to sit for a few minutes for any oxides (dross) to float to the surface.
  - Carefully skim the dross from the surface of the melt.
- Casting:
  - Pour the molten alloy into the preheated ingot molds. Pouring should be done smoothly and at a consistent rate to avoid turbulence and gas entrapment.
- Cooling and Solidification:
  - Allow the ingots to cool and solidify completely at a controlled rate. Rapid quenching can be used to achieve specific microstructures and mechanical properties.[\[17\]](#)
- Sample Analysis:
  - Take a sample from the cast ingots for compositional analysis using techniques like Optical Emission Spectrometry (OES) or Atomic Absorption Spectrometry (AAS) to verify the final alloy composition.[\[18\]](#)

### 3.2. Protocol for Electrochemical Analysis of Lead-Antimony Alloys

Objective: To evaluate the electrochemical properties of the prepared alloy, such as corrosion resistance and gassing potential, in a sulfuric acid electrolyte.

Materials and Equipment:

- Potentiostat/Galvanostat with impedance spectroscopy capabilities
- Three-electrode electrochemical cell
- Working Electrode (WE): Sample of the prepared Pb-Sb alloy
- Reference Electrode (RE): Mercury/mercurous sulfate ( $\text{Hg}/\text{Hg}_2\text{SO}_4$ ) electrode

- Counter Electrode (CE): Platinum or graphite rod
- Electrolyte: Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (e.g., 0.5 M or as per battery specification)
- Polishing equipment and materials (e.g., SiC paper, alumina slurries)

#### Procedure:

- Working Electrode Preparation:
  - Cut a sample of the Pb-Sb alloy to the desired dimensions for the electrode holder.
  - Mount the sample in an appropriate insulating resin, leaving one surface exposed.
  - Mechanically grind and polish the exposed surface to a mirror finish.
  - Clean the polished surface ultrasonically in deionized water and ethanol, then dry thoroughly.
- Electrochemical Cell Setup:
  - Assemble the three-electrode cell with the prepared WE, RE, and CE.
  - Fill the cell with the sulfuric acid electrolyte, ensuring the electrodes are properly immersed.
- Open Circuit Potential (OCP) Measurement:
  - Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady value is reached.
- Potentiodynamic Polarization (Tafel Plot):
  - Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
  - Plot the resulting current density vs. potential on a logarithmic scale.

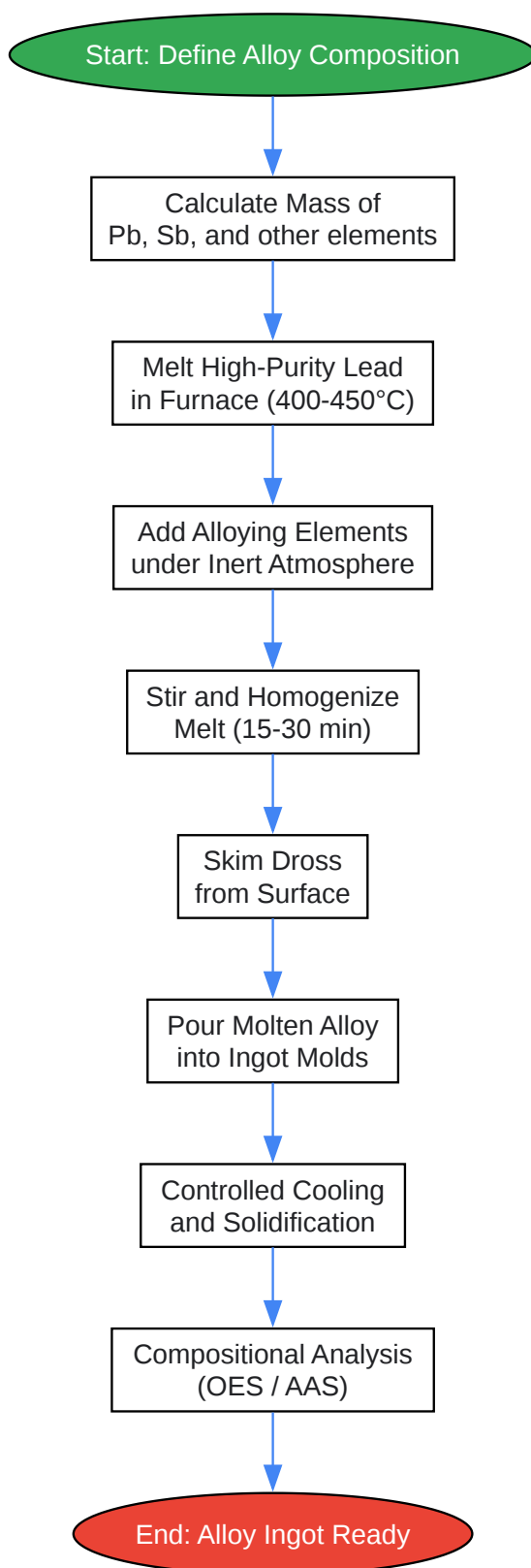


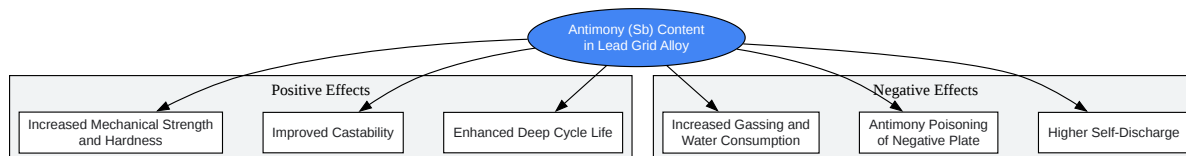
- From the Tafel plot, determine the corrosion potential ( $E_{\text{corr}}$ ), corrosion current density ( $i_{\text{corr}}$ ), and Tafel slopes. These parameters provide insights into the corrosion rate and gassing behavior.
- Electrochemical Impedance Spectroscopy (EIS):
  - Set the potentiostat to the OCP or another potential of interest.
  - Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
  - Analyze the resulting Nyquist or Bode plots to model the electrochemical interface and determine properties like charge transfer resistance and double-layer capacitance, which relate to the insulating properties of any passive layers formed.[\[19\]](#)[\[20\]](#)

## Visualizations

### 4.1. Signaling Pathways and Experimental Workflows

Caption: Electrochemical reactions in a lead-acid battery during discharge, charge, and overcharge.





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